3-Pivalamidobenzofuran-2-carboxamide
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Overview
Description
3-Pivalamidobenzofuran-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound belongs to the benzofuran class, which is known for its diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pivalamidobenzofuran-2-carboxamide typically involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. The process involves the use of palladium catalysis for the C–H arylation reactions, followed by a one-pot, two-step transamidation procedure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the modular synthetic strategy mentioned above is highly efficient and can be adapted for large-scale production. The use of palladium catalysis and transamidation chemistry ensures high yields and structural diversity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Pivalamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Pivalamidobenzofuran-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form hydrogen bonds with enzymes or proteins, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
Benzofuran: The parent compound, known for its diverse pharmacological activities.
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 3-Pivalamidobenzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of the pivalamide group, which enhances its biological activity and stability. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable addition to the benzofuran class .
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)13(18)16-10-8-6-4-5-7-9(8)19-11(10)12(15)17/h4-7H,1-3H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIKGHYENKOUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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